![molecular formula C12H15N3O B2841671 1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine CAS No. 1779578-39-0](/img/structure/B2841671.png)
1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The methoxyphenyl group attached to the pyrazole ring suggests that this compound may have unique properties compared to other pyrazoles .
Molecular Structure Analysis
The molecular structure of this compound, as with other pyrazoles, likely involves a planar, aromatic pyrazole ring. The presence of the methoxyphenyl group may introduce some degree of torsional strain depending on its position and orientation .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in various chemical reactions. Pyrazoles can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions at the nitrogen atoms, or participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the positions of the substituents on the pyrazole ring. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these structural details .Aplicaciones Científicas De Investigación
Neurochemistry and Neurotoxicity
Research into compounds structurally related to 1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine, such as 3,4-Methylenedioxymethamphetamine (MDMA), has provided insights into neurochemical effects and potential neurotoxicity. MDMA, known for its psychoactive properties, has been studied for its ability to elicit a biphasic response, characterized by acute and long-term effects on serotonergic and dopaminergic neurotransmission. This research suggests a complex interplay between neurotransmitter systems, potentially informing the study of similar compounds (McKenna & Peroutka, 1990).
Cytochrome P450 Enzyme Interaction
Studies have also explored the interaction of related compounds with cytochrome P450 enzymes, critical for drug metabolism. Knowledge of how these compounds influence various CYP isoforms can aid in understanding potential drug-drug interactions and metabolic pathways. This area of research is essential for evaluating the safety and pharmacokinetics of new therapeutic agents (Khojasteh et al., 2011).
Psychotherapy Adjunct
MDMA-assisted psychotherapy has been investigated as a treatment for psychological disorders, providing a model for how 1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine might be used in a therapeutic context. MDMA’s effects on enhancing empathy and sociability highlight the potential of similar compounds in psychotherapeutic settings, particularly for disorders characterized by social withdrawal or anxiety (Sessa, Higbed, & Nutt, 2019).
Alternative Medicine Potential
Research into natural products like osthole has underscored the diverse pharmacological actions of compounds that can influence neuroprotective, immunomodulatory, and anticancer activities. These studies provide a framework for investigating the biological and pharmacological properties of 1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine, exploring its potential therapeutic applications across a range of health conditions (Zhang et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-13-8-10-7-12(15-14-10)9-4-3-5-11(6-9)16-2/h3-7,13H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJXUWRRNGREMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2841589.png)
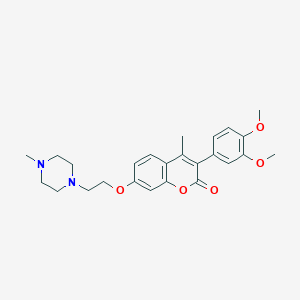
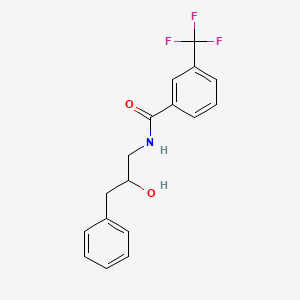
![N-(4-acetamidophenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2841597.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2841600.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2841601.png)
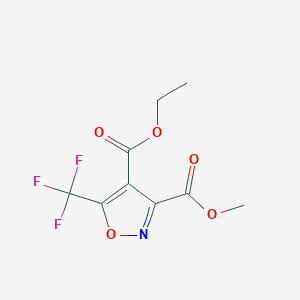
![9-[3-methoxy-4-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2841603.png)
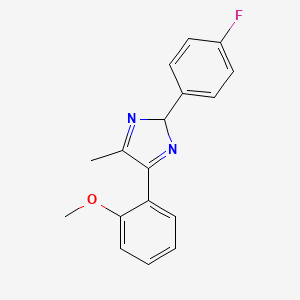
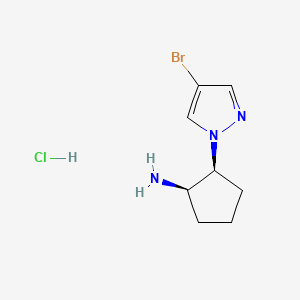
![ethyl 2-[[(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2841609.png)
![(1R,5S)-N-(4-chlorobenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2841610.png)
